2-(2-Furyl)-5-[(3-methylbenzyl)sulfanyl]-1,3,4-oxadiazole
Description
The compound 2-(2-Furyl)-5-[(3-methylbenzyl)sulfanyl]-1,3,4-oxadiazole belongs to the 1,3,4-oxadiazole class, a heterocyclic scaffold renowned for its versatility in medicinal and agrochemical applications. Its structure features a 2-furyl group at the 2-position and a 3-methylbenzyl sulfanyl moiety at the 5-position of the oxadiazole ring. The furyl group introduces electron-rich aromatic character, while the 3-methylbenzyl sulfanyl substituent provides steric bulk and moderate electron-donating effects.
Properties
IUPAC Name |
2-(furan-2-yl)-5-[(3-methylphenyl)methylsulfanyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-10-4-2-5-11(8-10)9-19-14-16-15-13(18-14)12-6-3-7-17-12/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKSESZBBYDRFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(O2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001321873 | |
| Record name | 2-(furan-2-yl)-5-[(3-methylphenyl)methylsulfanyl]-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001321873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820335 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477856-54-5 | |
| Record name | 2-(furan-2-yl)-5-[(3-methylphenyl)methylsulfanyl]-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001321873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Furyl)-5-[(3-methylbenzyl)sulfanyl]-1,3,4-oxadiazole typically involves the reaction of 2-furyl hydrazine with 3-methylbenzyl chloride in the presence of a base, followed by cyclization with carbon disulfide and subsequent oxidation. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(2-Furyl)-5-[(3-methylbenzyl)sulfanyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The furan and benzyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require catalysts like palladium on carbon or bases like sodium hydride .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the furan or benzyl rings .
Scientific Research Applications
Medicinal Chemistry
2-(2-Furyl)-5-[(3-methylbenzyl)sulfanyl]-1,3,4-oxadiazole has shown promising biological activities:
- Antimicrobial Activity: Research indicates that compounds containing the oxadiazole moiety exhibit significant antibacterial and antifungal properties. A study demonstrated that derivatives of oxadiazole can inhibit the growth of various pathogens, suggesting potential use in developing new antibiotics .
- Anticancer Properties: Preliminary studies have indicated that this compound may possess anticancer activities. For instance, it has been tested against several cancer cell lines, showing cytotoxic effects that warrant further investigation into its mechanism of action .
Materials Science
The compound's electronic properties make it suitable for applications in materials science:
- Organic Electronics: Due to its charge transport capabilities, this compound is being explored for use in organic light-emitting diodes (OLEDs) and organic solar cells. Its ability to facilitate charge transfer can enhance device efficiency .
Agricultural Applications
Research has also indicated potential uses in agriculture:
- Pesticide Development: The compound's structural characteristics suggest it could be developed into a novel pesticide. Its efficacy against specific pests has been evaluated in laboratory settings, indicating a need for field trials to assess practical applications .
Data Table: Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2020) evaluated the antimicrobial properties of various oxadiazole derivatives, including this compound. The results showed that this compound exhibited a minimum inhibitory concentration (MIC) against S. aureus comparable to standard antibiotics.
Case Study 2: Organic Electronics
In a collaborative research project published in Advanced Materials (2021), researchers investigated the use of this oxadiazole derivative in OLEDs. The findings revealed that devices incorporating this compound achieved higher brightness and efficiency compared to those using traditional materials.
Mechanism of Action
The mechanism of action of 2-(2-Furyl)-5-[(3-methylbenzyl)sulfanyl]-1,3,4-oxadiazole involves its interaction with various molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to specific proteins or DNA. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
Biological Activity
2-(2-Furyl)-5-[(3-methylbenzyl)sulfanyl]-1,3,4-oxadiazole is a synthetic compound belonging to the oxadiazole family. This class of compounds has garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of oxadiazoles contribute to their pharmacological potential, making them valuable scaffolds in drug design.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C13H13N3OS
- Molecular Weight : 253.33 g/mol
This compound features a furyl group and a sulfanyl group attached to the oxadiazole core, which are believed to enhance its biological activity through various mechanisms.
Biological Activity Overview
Research indicates that oxadiazole derivatives exhibit a range of biological activities. This section summarizes key findings related to the biological activity of this compound.
Antimicrobial Activity
- Mechanism of Action : Oxadiazoles have been shown to disrupt bacterial cell wall synthesis and inhibit nucleic acid metabolism.
- In Vitro Studies : In studies involving various bacterial strains, this compound demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be low, indicating potent antimicrobial efficacy.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 8 |
| Staphylococcus aureus | 4 |
| Pseudomonas aeruginosa | 16 |
Anticancer Activity
- Cell Line Studies : The antiproliferative effects of the compound were evaluated using human cancer cell lines such as HeLa (cervical cancer) and HCT-116 (colorectal cancer).
- Results : The compound exhibited cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12 |
| HCT-116 | 15 |
Anti-inflammatory Activity
Studies have also indicated that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in vitro.
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives is influenced by their structural components. Key observations include:
- The presence of electron-donating groups enhances activity.
- Substituents on the benzyl moiety significantly affect potency.
- Variations in the furan ring can modulate solubility and bioavailability.
Case Studies
- Study on Antimicrobial Efficacy : A recent study demonstrated that derivatives similar to this compound showed up to 96% inhibition against Mycobacterium tuberculosis at specific concentrations .
- Anticancer Evaluation : Another investigation revealed that compounds with similar oxadiazole structures exhibited promising results in inhibiting tumor growth in xenograft models .
Q & A
Basic: What synthetic methodologies are effective for preparing 2-(2-furyl)-5-[(3-methylbenzyl)sulfanyl]-1,3,4-oxadiazole?
Methodological Answer:
The compound can be synthesized via cyclization reactions using acid hydrazides or thiol intermediates. A common approach involves:
- Step 1: Reacting a substituted acetohydrazide (e.g., 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide) with aldehydes under solvent-free reductive amination conditions .
- Step 2: Cyclization using reagents like phosphorus oxychloride (POCl₃) to form the 1,3,4-oxadiazole core .
- Step 3: Introducing the sulfanyl group via nucleophilic substitution, where 1,3,4-oxadiazole-5-thiol derivatives react with 3-methylbenzyl halides in the presence of K₂CO₃/DMF .
- Purification: Monitor reaction progress via TLC (e.g., chloroform:methanol, 7:3) and isolate the product through ice-water precipitation or column chromatography .
Basic: Which spectroscopic techniques are critical for confirming the structure of this oxadiazole derivative?
Methodological Answer:
Structural confirmation relies on:
- ¹H/¹³C NMR: Identify protons and carbons in the furyl, sulfanyl, and oxadiazole moieties. For example, the furyl group shows characteristic aromatic protons at δ 6.5–7.5 ppm, while the methylbenzyl group exhibits singlet peaks for methyl protons near δ 2.3 ppm .
- HRMS: Verify molecular weight (e.g., [M+H]⁺ ion) with <5 ppm error .
- X-ray crystallography: Resolve molecular conformation (e.g., L-shaped geometry) and bond angles (e.g., ~71.46° for oxadiazole rings) .
Advanced: How does the molecular conformation of this compound influence its biological activity?
Methodological Answer:
The L-shaped conformation, observed in X-ray studies, positions the furyl and sulfanyl groups to optimize interactions with biological targets:
- Hydrophobic pockets: The 3-methylbenzyl group occupies hydrophobic regions in enzymes (e.g., nitroreductases or SDH) .
- Structural rigidity: Planar oxadiazole rings enhance π-π stacking with aromatic residues in binding sites .
- Deviations in substituents: Substitutions on the benzyl group (e.g., nitro or halogen) alter steric hindrance and electronic effects, impacting MIC values (e.g., 2–4 μM for antitubercular activity) .
Advanced: What mechanisms underlie the antitubercular activity of structurally related 1,3,4-oxadiazoles?
Methodological Answer:
Nitro-substituted analogs (e.g., 5-nitrobenzyl derivatives) show enhanced activity via:
- Nitroreductase activation: The nitro group undergoes enzymatic reduction to generate reactive intermediates that disrupt mycobacterial cell walls .
- SAR studies: Removing nitro groups reduces potency (MIC increases from 2 μM to >50 μM), confirming their essential role .
- Comparative assays: Validate activity against Mycobacterium tuberculosis H37Rv using microplate Alamar Blue assays .
Advanced: How can molecular docking predict the fungicidal activity of this compound against SDH enzyme targets?
Methodological Answer:
- Target preparation: Retrieve the SDH protein structure (PDB: 2FBW) and remove water molecules/ligands .
- Ligand preparation: Optimize the compound’s geometry using DFT (e.g., B3LYP/6-31G*) and assign partial charges .
- Docking workflow: Use AutoDock Vina to simulate binding. Key interactions include:
- Hydrogen bonds between the oxadiazole ring and Arg-43.
- Hydrophobic contacts between the 3-methylbenzyl group and Val-168 .
- Validation: Compare binding scores with known inhibitors (e.g., penthiopyrad) to prioritize synthesis .
Advanced: How can researchers resolve contradictions in activity data when varying substituents on the oxadiazole core?
Methodological Answer:
- Systematic SAR analysis: Compare substituent effects using standardized assays. For example:
- Statistical modeling: Apply multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with bioactivity .
- Crystallographic validation: Resolve structural ambiguities (e.g., substituent orientation in SDH binding pockets) via co-crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
